Ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate is a thiazole derivative featuring a 2-fluorobenzamido group at position 2 and a methyl group at position 4 of the thiazole ring, with an ethoxycarbonyl substituent at position 5. This compound is of interest due to its structural similarity to pharmacologically active thiazole derivatives, which often exhibit antimicrobial, anticancer, or enzyme-inhibitory properties.
Properties
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-6-4-5-7-10(9)15/h4-7H,3H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEVHVBUIVPKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the fluorobenzamido group and the ethyl ester functional group. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Thiazole Ring Formation: The synthesis begins with the formation of the thiazole ring, which can be achieved through the reaction of a suitable thioamide with a halogenated ketone under acidic conditions.
Introduction of Fluorobenzamido Group: The next step involves the introduction of the fluorobenzamido group. This can be accomplished by reacting the thiazole intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: Finally, the ethyl ester functional group is introduced through an esterification reaction, typically using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzamido group is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Aryl vs. Amide Substituents: Aryl groups (e.g., 4-chlorophenyl, trifluoromethylphenyl) are introduced via cross-coupling or cyclization, while amide substituents (e.g., acetylamino, benzamido) require amino-thiazole precursors .
- Sensitivity to Substituent Position : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance electrophilic reactivity during cyclization, whereas bulky groups (e.g., Boc) necessitate protective strategies .
Physicochemical Properties
Melting points, spectral data, and solubility vary significantly with substituents:
Key Observations :
- Amide vs. Ester Groups: Amide-containing derivatives (e.g., acetylamino, benzamido) exhibit lower solubility in nonpolar solvents due to hydrogen bonding .
- Fluorine Effects: The 2-fluorobenzamido group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
Key Observations :
- Amide-Linked Bioactivity: Compounds with amide groups (e.g., acetylamino, benzamido) often target enzymes or receptors via hydrogen bonding .
- Fluorine in Drug Design : The 2-fluoro substitution may improve binding affinity to hydrophobic enzyme pockets, as seen in fluorinated pharmaceuticals .
Biological Activity
Ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical formula: . The compound features a thiazole ring which is known for its pharmacological significance, especially in drug design.
Antimicrobial Activity
Recent studies have shown that derivatives of thiazole compounds exhibit significant antibacterial properties. For example, a study evaluated various thiazole derivatives, including this compound, against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results indicated that certain derivatives displayed potent bactericidal activity comparable to standard antibiotics like ampicillin and gentamicin sulfate .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Compound 9b | 6.25 | Bacillus subtilis |
| Compound 12f | 25 | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it was found to inhibit cell proliferation in a dose-dependent manner across multiple tumor types.
Case Study: In Vitro Anticancer Evaluation
In one study, the compound was tested against a panel of 60 human tumor cell lines. The results indicated that it effectively inhibited growth in several lines, with an IC50 value of approximately against certain cancer types . This positions this compound as a promising candidate for further development as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Its mechanism includes:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of xanthine oxidase, which plays a role in oxidative stress and inflammation .
- Antioxidant Properties : It exhibits free radical scavenging activity, which contributes to its protective effects against oxidative damage in cellular systems .
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between 2-fluorobenzoyl chloride and ethyl 2-amino-4-methylthiazole-5-carboxylate. Optimization involves solvent selection (e.g., ethanol or ethanol-chloroform mixtures for recrystallization) and temperature control (e.g., reflux at ~80°C). Yield improvements (e.g., 81% as reported for analogous compounds) can be achieved by adjusting stoichiometry, using catalysts like pyridine, and ensuring inert atmospheres (argon/nitrogen) to prevent side reactions .
Q. How is the crystal structure of this compound determined using X-ray diffraction?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection parameters include θ ranges (e.g., 2.8–32.9°), temperature (100 K), and absorption correction via SADABS. The structure is solved using direct methods (SHELXS) and refined with SHELXL, with anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are geometrically positioned using riding models .
Q. What spectroscopic methods are employed to confirm the molecular structure?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons from fluorobenzamido at δ ~7.0–8.0 ppm) and carbon signals (e.g., thiazole C5-carboxylate at ~160 ppm).
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 336.1 for C₁₄H₁₂FN₂O₃S) .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing and stability?
- Methodological Answer : Crystallographic analysis reveals that C–H···O hydrogen bonds (e.g., C15–H15A···O2, 2.42 Å, 145°) connect molecules into 1D chains along the a-axis. These interactions, along with π-π stacking between fluorobenzamido and thiazole rings (distance ~3.5 Å), stabilize the lattice. Van der Waals forces between methyl groups further contribute to packing efficiency.
Q. What strategies are used in refining crystallographic data for accurate structural determination?
- Methodological Answer :
- Full-matrix least-squares refinement (SHELXL) minimizes discrepancies between observed and calculated structure factors.
- Anisotropic displacement parameters for heavy atoms (Cl, S, F) and isotropic models for hydrogens.
- Validation tools : CheckCIF analyzes geometric outliers (e.g., bond angles, torsions). For the analogous compound, R₁ = 0.056 and wR₂ = 0.163 indicate high precision .
Q. How can 3D-QSAR models guide the design of derivatives with enhanced biological activity?
- Methodological Answer : CoMFA and CoMSIA models correlate steric/electrostatic fields with antimicrobial activity. For example, increasing electron-withdrawing groups (e.g., -F) at the benzamido position enhances activity against Staphylococcus aureus (MIC = 8 µg/mL). Molecular docking into enzyme active sites (e.g., bacterial dihydrofolate reductase) further validates design hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
